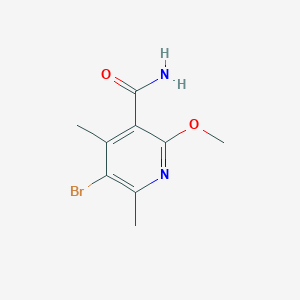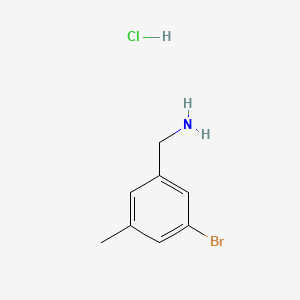![molecular formula C10H20ClN3O B1384089 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride CAS No. 2060042-85-3](/img/structure/B1384089.png)
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Chemical Reactions Analysis
The chemical reactions involving the 8-azabicyclo[3.2.1]octane scaffold have been studied . For instance, an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether have been reported .Aplicaciones Científicas De Investigación
Nematicidal Activity
The derivatives of 8-azabicyclo[3.2.1]octan-3-yl have shown promising results in nematicidal activity. Specifically, compounds derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were synthesized and exhibited lethal rates of 75% against pinewood nematodes B. xylophilus and showed significant nervous curl effects. These compounds also demonstrated inhibitory activities against root-knot nematodes M. incognita with substantial effectiveness in both in vitro and test tube tests (Xu et al., 2021).
Chemical Synthesis and Pharmacological Study
The chemistry of 8-azabicyclo[3.2.1]octanes has been extensively studied, revealing diverse synthetic pathways and pharmacological potentials. For instance, the treatment of dimethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate with various agents led to the formation of different derivatives with significant implications in chemical synthesis (Baylis & Thomas, 2007).
Spectroscopic Analysis and Structural Study
Compounds derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride were synthesized and analyzed through spectroscopic methods. The study revealed the flattened chair-envelope conformation of the hydrochlorides in solution, and pharmacological assays were conducted to evaluate 5-HT3 activity, indicating the potential of these compounds in pharmacological applications (Iriepa & Bellanato, 2011).
Neurochemical Effects
The neurochemical aspects of certain derivatives were investigated, revealing their effects on the levels of monoamines and their metabolites in brain structures of mice. For instance, a compound from the tropane group exhibited anxiolytic and antimigraine activity and affected the dopamine pathway in the frontal cortex (Naplekova et al., 2017).
Propiedades
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)-1,1-dimethylurea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c1-13(2)10(14)12-9-5-7-3-4-8(6-9)11-7;/h7-9,11H,3-6H2,1-2H3,(H,12,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZALTWWGVKGJLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CC2CCC(C1)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

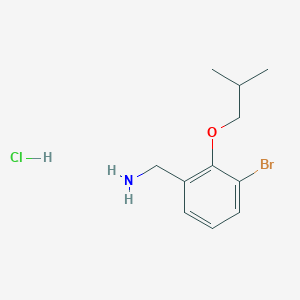

![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)
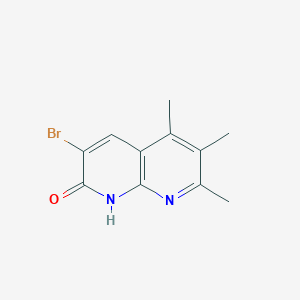
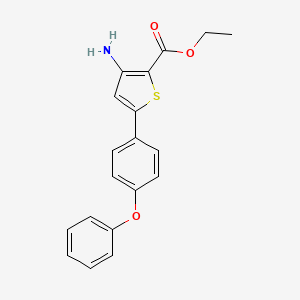
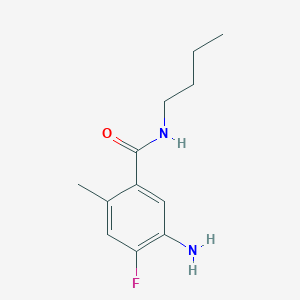
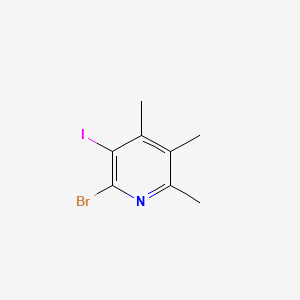
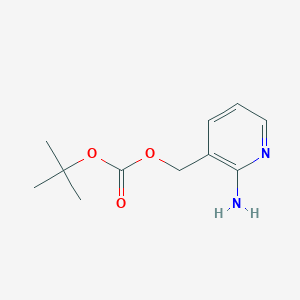
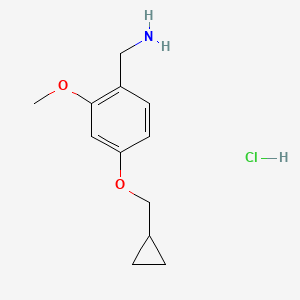
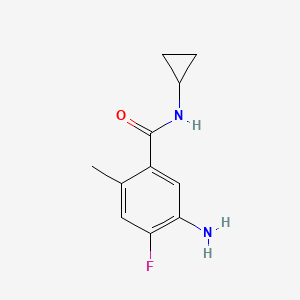
![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)
